N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide
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Description
Synthesis Analysis
The synthesis of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide and related compounds often involves diversity-oriented synthesis approaches. A notable method described involves a simple five-step process leading to the formation of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides through treatment with primary amines, demonstrating the compound's synthetic accessibility (Baškovč et al., 2012).
Molecular Structure Analysis
The molecular structure of related 4-oxo-dihydropyridine-3-carboxamides has been elucidated through crystallography, revealing hydrogen bonds forming infinite chains along specific axes, indicative of the compound's potential for forming stable molecular assemblies (Shu & Long, 2023).
Chemical Reactions and Properties
N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamides undergo various chemical reactions, including one-pot synthesis processes that yield novel derivatives. These processes often involve complex reaction mechanisms, indicating the compound's reactivity and the potential for creating a diverse array of derivatives for further study (Okawa et al., 1997).
Physical Properties Analysis
The physical properties, including solubility and fluorescence, of dihydropyridine derivatives have been a subject of study. Notably, the non-catalytic conversion of specific precursors in the presence of water can lead to fluorescent dihydropyridine carboxamides, suggesting unique spectral-luminescence properties that could be leveraged in various applications (Ershov et al., 2015).
Chemical Properties Analysis
The chemical properties of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide derivatives have been explored through studies focusing on their reactivity and potential applications. For instance, the catalytic synthesis of carboxamides from carboxylic acids and amines using specific reagents highlights the compound's utility in creating valuable chemical entities (Shiina et al., 2008).
Scientific Research Applications
- Calcium Channel Blocker : 1,4-DHP derivatives are widely used as calcium channel blockers in the treatment of hypertension .
- Anti-Oxidative : These compounds have shown anti-oxidative properties, which can be beneficial in various health conditions .
- Anti-Cancer : Some 1,4-DHP derivatives have demonstrated anticancer activities .
- Anti-Inflammatory : They have been used for their anti-inflammatory properties .
- Anti-Microbial : 1,4-DHP derivatives have shown antimicrobial activities against various pathogens .
- Insecticidal Properties : Some studies have highlighted the insecticidal properties of 1,4-DHP .
- Antihypertensive Agents : 1,4-DHP derivatives have been used in the design and synthesis of promising antihypertensive agents .
- Antiproliferative Activity : Some 1,4-DHP derivatives have shown antiproliferative activity against various types of cancer cells .
- Antibacterial Activity : Certain 1,4-DHP derivatives have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Inhibitors : 4-Pyridone derivatives, which include 4-oxo-1,4-dihydropyridine-3-carboxamides, have been used as inhibitors in various bioactive compounds .
properties
IUPAC Name |
N-methyl-4-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-7(11)5-4-9-3-2-6(5)10/h2-4H,1H3,(H,8,11)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSMVNPWERSAPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CNC=CC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80953323 |
Source
|
Record name | N-Methyl-4-oxo-1,4-dihydropyridine-3-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80953323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide | |
CAS RN |
3128-29-8 |
Source
|
Record name | N(1)-Methyl-4-pyridone-5-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003128298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-4-oxo-1,4-dihydropyridine-3-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80953323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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